

An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azetidin-1-yl)ethan-1-amine

Cat. No.: B1284170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Azetidin-1-yl)ethan-1-amine is a diamine containing a four-membered azetidine ring. This structural motif is of growing interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the strained azetidine ring. This document provides a comprehensive overview of the known chemical properties, available synthesis strategies, and safety information for **2-(Azetidin-1-yl)ethan-1-amine**. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for its potential application in research and drug discovery.

Chemical Properties

2-(Azetidin-1-yl)ethan-1-amine, with the chemical formula $C_5H_{12}N_2$, is a liquid at room temperature. Its core structure consists of an ethylamine chain attached to the nitrogen atom of an azetidine ring. The presence of two nitrogen atoms, a primary amine and a tertiary amine within the azetidine ring, dictates its basicity and reactivity.

Table 1: Physicochemical Properties of **2-(Azetidin-1-yl)ethan-1-amine**

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ N ₂	[1][2]
Molecular Weight	100.16 g/mol	[1][2]
CAS Number	795299-77-3	[2]
Appearance	Liquid	
Predicted Boiling Point	155.1 ± 8.0 °C	[3] (Predicted)
Predicted Density	0.969 ± 0.06 g/cm ³	[3] (Predicted)
Predicted pKa	9.62 ± 0.10	[3] (Predicted)
Predicted XlogP	-0.3	[3]
Storage Temperature	Refrigerator (2-8°C)	

Synthesis

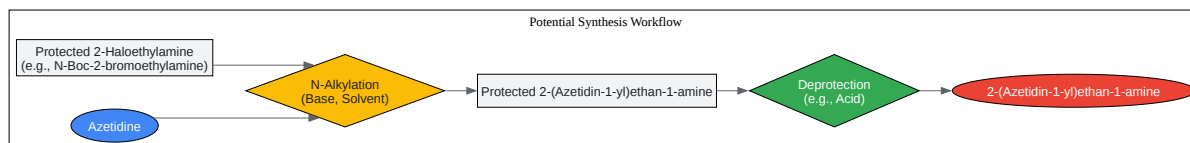
While a specific, detailed experimental protocol for the synthesis of **2-(Azetidin-1-yl)ethan-1-amine** is not readily available in the reviewed literature, general methods for the synthesis of N-substituted azetidines can be adapted. A common approach involves the nucleophilic substitution of a suitable azetidine precursor with a protected 2-aminoethyl synthon, followed by deprotection.

A plausible synthetic route could involve the reaction of azetidine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base to facilitate the N-alkylation. The primary amine of the ethylamine moiety would likely require a protecting group (e.g., Boc or Cbz) to prevent side reactions, which would then be removed in a final step.

Another potential strategy is the reductive amination of an azetidine-containing aldehyde or ketone with ammonia or a protected amine equivalent.

The synthesis of related azetidin-2-one derivatives often involves the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[4] However, this method is for the synthesis of the lactam and not the saturated azetidine amine.

A general workflow for a potential synthesis is outlined below.



[Click to download full resolution via product page](#)

A potential synthetic workflow for **2-(Azetidin-1-yl)ethan-1-amine**.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **2-(Azetidin-1-yl)ethan-1-amine** is not available in the surveyed literature. However, predicted mass spectrometry data and general characteristics for related compounds can provide an indication of the expected spectral features.

Mass Spectrometry: Predicted mass spectral data suggests the following adducts and their corresponding m/z values:

- $[M+H]^+$: 101.10733
- $[M+Na]^+$: 123.08927
- $[M-H]^-$: 99.092774
- $[M]^+$: 100.09950[3]

NMR Spectroscopy:

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the ethylamine chain. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.

- ^{13}C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to the nitrogen atoms will be deshielded compared to simple alkanes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of $3300\text{--}3500\text{ cm}^{-1}$. C-N stretching and N-H bending vibrations would also be present.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of **2-(Azetidin-1-yl)ethan-1-amine** is primarily governed by the nucleophilicity of its primary and tertiary amine groups. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The tertiary amine within the azetidine ring can also participate in reactions such as quaternization.

The azetidine ring itself is a valuable scaffold in medicinal chemistry. Its strained four-membered ring structure provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[5] The incorporation of an azetidine moiety can also influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Azetidine-containing compounds have been investigated for a wide range of biological activities.[6]

While no specific biological targets or mechanisms of action have been reported for **2-(Azetidin-1-yl)ethan-1-amine**, its structural features suggest it could be a useful building block in the synthesis of more complex molecules with potential therapeutic applications. The diamine functionality allows for the introduction of diverse substituents, making it a versatile scaffold for creating chemical libraries for high-throughput screening.

Safety and Handling

2-(Azetidin-1-yl)ethan-1-amine is classified as a hazardous substance. The available safety data indicates the following hazards:

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids	H226: Flammable liquid and vapor
Acute toxicity, Oral	H302: Harmful if swallowed
Serious eye damage	H318: Causes serious eye damage

Precautionary Measures:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
- P233: Keep container tightly closed.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

2-(Azetidin-1-yl)ethan-1-amine is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its chemical and biological properties is currently lacking in the public domain, this guide consolidates the available information. Further research is warranted to fully characterize this compound, including the development of detailed and optimized synthetic protocols, thorough spectroscopic analysis, and exploration of its biological activity. Such studies would provide a more complete understanding of its potential applications for researchers and drug development professionals.

Experimental Protocols

As no specific, detailed experimental protocols for the synthesis or analysis of **2-(Azetidin-1-yl)ethan-1-amine** were found in the surveyed literature, this section cannot be completed.

Researchers should refer to general methods for the synthesis and characterization of N-substituted azetidines and adapt them accordingly. For instance, a general procedure for the synthesis of azetidin-2-ones involves the reaction of an imine with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as 1,4-dioxane.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization.[1] Spectroscopic characterization would then be performed using techniques like FT-IR, ^1H NMR, and ^{13}C NMR.[1]

Mandatory Visualizations

Due to the lack of specific information on signaling pathways or detailed experimental workflows directly involving **2-(Azetidin-1-yl)ethan-1-amine**, no relevant diagrams can be generated at this time. The provided synthesis workflow diagram is a generalized representation based on common organic chemistry principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencescholar.us [sciencescholar.us]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - 2-(azetidin-1-yl)ethan-1-amine (C₅H₁₂N₂) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284170#2-azetidin-1-yl-ethan-1-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com